2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a useful research compound. Its molecular formula is C17H25IN2 and its molecular weight is 384.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 384.10625 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-butyl-1-methyl-3-propyl-4(1H)-quinolinimine hydroiodide is a compound that belongs to the quinolinimine class, which has garnered attention for its potential biological activities, particularly in the context of infectious diseases like human African trypanosomiasis (HAT). This article reviews the biological activity of this compound, focusing on its efficacy against Trypanosoma brucei, the causative agent of HAT, as well as its pharmacokinetic properties and toxicological profile.

Chemical Structure and Properties

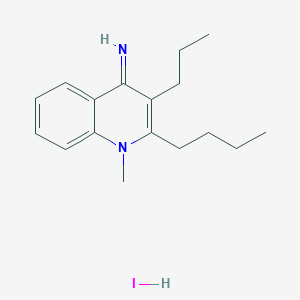

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core, which is known for its diverse biological activities. The modifications in the side chains significantly influence its solubility and biological potency.

Efficacy Studies

Recent studies have highlighted the efficacy of various quinolinimine derivatives against T. brucei. For instance, a related compound demonstrated an EC50 of 0.013 μM against T. brucei, indicating potent anti-trypanosomal activity. The compound's ability to reduce parasitemia significantly in infected mice was also noted, showcasing its potential as a lead candidate for HAT treatment .

Comparative Analysis of Quinolinimine Derivatives

A comparative analysis of several quinolinimine derivatives is summarized in Table 1. This table outlines their respective EC50 values and aqueous solubility, which are critical for assessing their therapeutic potential.

| Compound ID | EC50 (μM) | Aqueous Solubility (μM) | Comments |

|---|---|---|---|

| 22a | 0.013 | 880 | Advanced lead for HAT drug development |

| NEU-1953 | 0.43 | 44 | Initial lead with poor solubility |

| 10e | 0.19 | 990 | Improved solubility and potency |

Pharmacokinetic Profile

The pharmacokinetic properties of quinolinimine derivatives are essential for evaluating their suitability as therapeutic agents. For instance, studies have reported that certain derivatives exhibit favorable pharmacokinetic profiles, such as prolonged half-lives and adequate central nervous system (CNS) exposure .

Key pharmacokinetic parameters include:

- Clearance : Low hepatic clearance rates indicate better retention in systemic circulation.

- Plasma Protein Binding : High plasma protein binding (>95%) can affect drug availability.

Toxicological Assessment

Toxicity studies are crucial to ensure safety in potential therapeutic applications. For example, some derivatives showed >100× selectivity against HepG2 cells compared to their EC50 values against T. brucei, suggesting a favorable safety profile .

Case Studies and Clinical Relevance

Several case studies have illustrated the effectiveness of quinolinimine compounds in preclinical models:

- Mouse Model Efficacy : In a mouse model infected with T. brucei, treatment with selected quinolinimines resulted in significant reductions in parasitemia, demonstrating their potential as effective treatments for HAT.

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the quinoline core can enhance both potency and solubility, leading to improved therapeutic candidates .

特性

IUPAC Name |

2-butyl-1-methyl-3-propylquinolin-4-imine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2.HI/c1-4-6-11-15-13(9-5-2)17(18)14-10-7-8-12-16(14)19(15)3;/h7-8,10,12,18H,4-6,9,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTAHEWNEKCZKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=N)C2=CC=CC=C2N1C)CCC.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。